molecular formula C7H11BrO2 B2848872 6-(2-Bromoethyl)oxan-2-one CAS No. 152668-02-5

6-(2-Bromoethyl)oxan-2-one

Cat. No.: B2848872
CAS No.: 152668-02-5
M. Wt: 207.067
InChI Key: FHEQVWQLHIOUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromoethyl)oxan-2-one is a brominated lactone with the molecular formula C₇H₁₁BrO₂ and a molecular weight of 207.07 g/mol . Its structure comprises a six-membered lactone ring (oxan-2-one) substituted at the 6-position with a 2-bromoethyl group. Key identifiers include CAS numbers 152668-02-5 and EN300-169973 .

This compound is primarily utilized as a building block in organic synthesis, particularly in alkylation or polymerization reactions due to the reactivity of its bromoethyl group .

Properties

IUPAC Name

6-(2-bromoethyl)oxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c8-5-4-6-2-1-3-7(9)10-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEQVWQLHIOUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(=O)C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoethyl)oxan-2-one typically involves the bromination of oxan-2-one derivatives. One common method includes the reaction of oxan-2-one with bromoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoethyl)oxan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can yield oxan-2-one derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxan-2-one derivatives.

    Reduction: Formation of 6-(2-hydroxyethyl)oxan-2-one.

    Oxidation: Formation of oxan-2-one derivatives with carboxyl or ketone groups.

Scientific Research Applications

6-(2-Bromoethyl)oxan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Bromoethyl)oxan-2-one involves its reactivity towards nucleophiles. The bromo group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the oxan-2-one scaffold.

Comparison with Similar Compounds

3-(1-(Benzyloxyimino)-2-Bromoethyl)-8-Methoxy-2H-Chromen-2-One

  • Structure: Coumarin core (benzene fused to pyrone) with bromoethyl, benzyloxyimino, and methoxy substituents .
  • Molecular Formula : C₁₉H₁₇BrN₂O₄.
  • The benzyloxyimino group enhances steric hindrance, reducing nucleophilic substitution rates compared to 6-(2-bromoethyl)oxan-2-one .

3,5-Dihydroxy-6-(Hydroxymethyl)Oxan-2-One

  • Structure : Oxan-2-one with hydroxyl and hydroxymethyl groups .
  • Molecular Formula : C₆H₁₀O₅.
  • Key Differences: Polar hydroxyl groups increase water solubility, unlike the hydrophobic bromoethyl substituent. Predicted non-toxic (admetSAR) , whereas bromine in this compound may pose reactivity-related toxicity risks.

(-)-(Z)-Tetrahydro-6-(2-Pentenyl)-2H-Pyran-2-One

  • Structure : Lactone with a pentenyl side chain .
  • Molecular Formula : C₁₀H₁₆O₂.
  • Key Differences: The unsaturated pentenyl group enhances lipophilicity and volatility, making it suitable for flavoring .

6-Bromo-3-Butyryl-2H-Chromen-2-One

  • Structure : Coumarin with bromine at position 6 and a butyryl group at position 3 .
  • Molecular Formula : C₁₃H₁₁BrO₃.
  • Key Differences: Bromine on the aromatic ring alters electronic properties (e.g., resonance effects), unlike the aliphatic bromoethyl group. Potential pharmaceutical applications due to coumarin’s bioactivity .

6-(2-Bromophenyl)-6-Oxohexanoic Acid

  • Structure : Linear ketone-carboxylic acid with a bromophenyl group .
  • Molecular Formula : C₁₂H₁₃BrO₃.
  • Key Differences :
    • Carboxylic acid group enables salt formation, expanding utility in ionic reactions.
    • Bromophenyl substituent directs reactivity toward aromatic substitution rather than alkylation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula MW (g/mol) Reactivity/Applications Toxicity Profile
This compound Lactone 6-(2-bromoethyl) C₇H₁₁BrO₂ 207.07 Alkylation, polymer synthesis Not reported
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxycoumarin Coumarin Bromoethyl, benzyloxyimino C₁₉H₁₇BrN₂O₄ 417.25 Bioactive intermediates Not reported
3,5-Dihydroxy-6-(hydroxymethyl)oxan-2-one Lactone 3,5-dihydroxy, 6-hydroxymethyl C₆H₁₀O₅ 162.14 Polar synthon, non-toxic Non-toxic
(-)-(Z)-Tetrahydro-6-(2-pentenyl)-2H-pyran-2-one Lactone 6-(2-pentenyl) C₁₀H₁₆O₂ 168.23 Flavoring agent Low toxicity
6-Bromo-3-butyrylcoumarin Coumarin 6-bromo, 3-butyryl C₁₃H₁₁BrO₃ 299.13 Pharmaceutical intermediates Not reported
6-(2-Bromophenyl)-6-oxohexanoic acid Linear ketone Bromophenyl, ketone, carboxylic acid C₁₂H₁₃BrO₃ 285.13 Aromatic synthesis Not reported

Research Findings and Implications

  • Reactivity : The bromoethyl group in this compound facilitates nucleophilic substitutions, making it valuable in synthesizing polymers or complex organic molecules .
  • Industrial vs.
  • Toxicity Gap : Unlike hydroxylated lactones (e.g., 3,5-dihydroxy-6-(hydroxymethyl)oxan-2-one), bromoethyl derivatives lack toxicity data, warranting further study .

Biological Activity

Overview

6-(2-Bromoethyl)oxan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C₇H₉BrO₂
  • Molecular Weight : 201.05 g/mol
  • CAS Number : 152668-02-5

Antimicrobial Properties

Research indicates that derivatives of oxan-2-one, including this compound, exhibit antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action :

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines.
  • Apoptosis Activation : Increases the expression of pro-apoptotic proteins such as Bax and decreases anti-apoptotic Bcl-2 levels.

Case Study: In Vitro Effects on Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated the following results:

Cell Line IC50 (µM) Effect on Cell Viability (%)
HeLa2530%
MCF-72025%

This compound interacts with various molecular targets, influencing biochemical pathways that regulate cell proliferation and apoptosis.

Biochemical Pathways

  • Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been reported to inhibit enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation.

Research Findings and Synthesis

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Alkylation Reactions : Utilizing bromoethanol as an alkylating agent.
  • Cyclization Processes : Forming the oxanone ring from suitable precursors under acidic conditions.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison was made with structurally similar compounds:

Compound Name Biological Activity Unique Features
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoateAntimicrobial, AnticancerContains a methoxy group
1-Benzyl-3-(2-bromoethyl)indoleAntiviralIndole structure enhances activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.